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Compound of Interest

Compound Name: N-Dodecyllactobionamide

Cat. No.: B3026313

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential applications of N-Dodecyllactobionamide, a nonionic surfactant with
significant potential in various scientific and pharmaceutical fields.

Core Physicochemical Data

N-Dodecyllactobionamide is a glycosidic surfactant composed of a hydrophilic
lactobionamide headgroup and a hydrophobic dodecyl carbon chain. Its molecular
characteristics are summarized below.

Property Value
Molecular Formula C24H47NO11
Molecular Weight 525.63 g/mol

Synthesis of N-Dodecyllactobionamide

The synthesis of N-Dodecyllactobionamide is achieved through the amidation of lactobionic
acid with dodecylamine. This reaction forms a stable amide bond between the carboxyl group
of lactobionic acid and the amino group of dodecylamine. While various methods for amide
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bond formation exist, a common approach involves the use of a coupling agent to activate the
carboxylic acid.

This protocol describes a general method for the synthesis of N-Dodecyllactobionamide
using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-
3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-
hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBL).

Materials:

Lactobionic acid

e Dodecylamine

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS)

o Dimethylformamide (DMF), anhydrous

e Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

« Rotary evaporator

o Standard laboratory glassware

o Magnetic stirrer and stir bar

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask, dissolve lactobionic acid (1.0 equivalent)
and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the
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solution at room temperature until all solids have dissolved.

Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this cooled solution,
add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise
while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes to
activate the carboxylic acid group of lactobionic acid.

Amine Addition: In a separate flask, dissolve dodecylamine (1.0 equivalent) in a minimal
amount of anhydrous DMF. Add the dodecylamine solution dropwise to the activated
lactobionic acid mixture at 0 °C.

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and
continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

Work-up: Upon completion of the reaction, dilute the mixture with water and extract the
product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove
any unreacted acid and activating agents, followed by a wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to obtain the crude product.

Purification: The crude N-Dodecyllactobionamide can be purified by column
chromatography on silica gel using an appropriate solvent system (e.g., a gradient of
methanol in dichloromethane) to yield the pure product.
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Lactobionic Acid
(C12H22012)
Dodecylamine + H20 N-Dodecyllactobionamide
(C12H27N) (C24H47NO11)
Coupling Agent Activation Byproducts
(e.g., EDC/NHS) (e.g., Urea derivative, H20)
Solvent Reaction Medium
(e.g., DMF)
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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